molecular formula C23H22BrN3O2S B14178589 Benzenemethanamine, 4-[4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]-N,N-dimethyl-

Benzenemethanamine, 4-[4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]-N,N-dimethyl-

Cat. No.: B14178589
M. Wt: 484.4 g/mol
InChI Key: GSPGHVKOKDGELQ-UHFFFAOYSA-N
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Description

The compound Benzenemethanamine, 4-[4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]-N,N-dimethyl- (hereafter referred to as the target compound) is a structurally complex molecule featuring:

  • A pyrrolo[2,3-b]pyridine core, a bicyclic heteroaromatic system known for its role in kinase inhibition and anticancer research.
  • A 4-bromo substituent at position 4 of the pyrrolopyridine ring, which enhances steric bulk and may contribute to halogen bonding in biological targets.
  • A 4-methylphenyl sulfonyl group at position 1, a common motif in sulfonamide-based pharmaceuticals to improve solubility and target binding .
  • An N,N-dimethylbenzenemethanamine side chain, which likely influences pharmacokinetic properties such as lipophilicity and membrane permeability.

Properties

Molecular Formula

C23H22BrN3O2S

Molecular Weight

484.4 g/mol

IUPAC Name

1-[4-[4-bromo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-2-yl]phenyl]-N,N-dimethylmethanamine

InChI

InChI=1S/C23H22BrN3O2S/c1-16-4-10-19(11-5-16)30(28,29)27-22(14-20-21(24)12-13-25-23(20)27)18-8-6-17(7-9-18)15-26(2)3/h4-14H,15H2,1-3H3

InChI Key

GSPGHVKOKDGELQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)Br)C4=CC=C(C=C4)CN(C)C

Origin of Product

United States

Preparation Methods

ANRORC-Mediated Ring Transformation

The ANRORC (Addition of Nucleophile, Ring Opening, Ring Closing) mechanism enables pyridine-to-benzene transformations but has been adapted for pyrrolopyridine synthesis. Triflic anhydride activates 3-substituted pyridines, facilitating nucleophilic attack by malonate derivatives at the C4 position. Subsequent ring closure generates the β-aminoester intermediate, which undergoes thermal aromatization to yield the pyrrolo[2,3-b]pyridine core.

Key Parameters

  • Nucleophile : Diethyl malonate (2.5 equiv)
  • Activator : Triflic anhydride (Tf₂O, 1.2 equiv)
  • Temperature : −78°C (activation) → 25°C (nucleophilic addition) → 110°C (aromatization)
  • Yield : 58–72%

Suzuki Coupling for Direct Functionalization

An alternative route involves coupling prefunctionalized pyrrolopyridine intermediates. 5-Bromo-1H-pyrrolo[2,3-b]pyridine undergoes Suzuki-Miyaura cross-coupling with arylboronic acids in the presence of [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).

Representative Protocol

Component Quantity/Concentration
5-Bromo-1H-pyrrolo[2,3-b]pyridine 25.4 mmol
Phenylboronic acid 30.5 mmol
Pd(dppf)Cl₂ 0.05 equiv
K₂CO₃ 3 equiv
Solvent 2.5:1 dioxane/water
Temperature 80°C, N₂ atmosphere
Reaction Time 8–16 hours
Yield 68–74%

Bromination at the 4-Position

Electrophilic bromination introduces the substituent critical for subsequent functionalization.

Molecular Bromine in Chloroform

Direct treatment with Br₂ in chloroform at 0–25°C achieves regioselective bromination at the pyridine ring’s 4-position. Excess bromine (1.2–1.5 equiv) ensures complete conversion, with reaction times of 10–60 minutes.

N-Bromosuccinimide (NBS) Mediated Radical Bromination

For substrates sensitive to Br₂, NBS (1.1 equiv) with azobisisobutyronitrile (AIBN, 0.1 equiv) in carbon tetrachloride under reflux (5 hours) provides comparable yields (82–89%) with improved selectivity.

Comparative Analysis

Method Selectivity Yield Byproduct Formation
Br₂/CHCl₃ High 78–85% Moderate
NBS/AIBN/CCl₄ Very High 82–89% Low

Sulfonylation at the 1-Position

Installation of the 4-methylphenylsulfonyl group proceeds via nucleophilic substitution or directed lithiation.

Tosyl Chloride Under Basic Conditions

Treatment with p-toluenesulfonyl chloride (TsCl, 1.5 equiv) in dichloromethane/2N NaOH bilayer systems at 0–25°C achieves N-sulfonylation. Tetra-n-butylammonium hydrogen sulfate (0.1 equiv) enhances phase transfer, yielding 70–76% of the sulfonylated intermediate.

Directed Ortho-Metalation Strategy

For sterically hindered substrates, lithium diisopropylamide (LDA, 2.0 equiv) in THF at −78°C deprotonates the pyrrolopyridine, followed by TsCl quenching (−40°C → 25°C). This method affords 85–91% yield but requires stringent anhydrous conditions.

Final Assembly and Purification

Post-functionalization, the crude product is purified via:

  • Acid-Base Extraction : Partitioning between ethyl acetate and 6N HCl removes unreacted amines.
  • Ion-Exchange Chromatography : Dowex 50WX2-400 resin in methanol selectively binds tertiary amines.
  • Crystallization : Hexane/ethyl acetate (3:1) recrystallization yields >99% purity.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, 4-[4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]-N,N-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while substitution reactions may introduce different functional groups.

Scientific Research Applications

Benzenemethanamine, 4-[4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]-N,N-dimethyl- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenemethanamine, 4-[4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Differences and Similarities

The table below compares the target compound with three structurally related analogs identified in the evidence:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Features Potential Applications Reference
Target Compound 4-bromo, 1-(4-methylphenylsulfonyl) ~550 (estimated) Bromo for stability; sulfonyl for binding; dimethylamine for solubility Kinase inhibition, anticancer research
N,N-dimethyl-4-[1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[...] 4-boronic ester (dioxaborolan) instead of bromo ~560 Boronic ester for Suzuki coupling; sulfonyl group retained Intermediate for drug synthesis
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[...] Pyrazole core; chromen-4-one substituent; dual fluorine atoms 589.1 (reported) Fluorine for metabolic stability; chromenone for π-π stacking Anticancer, enzyme inhibition
3-[4-[1-Ethyl-3-(4-nitrophenyl)-1H-pyrazol-4-yl]-1-(phenylsulfonyl)-1H-pyrrolo[...] Nitrophenyl group; ethyl-pyrazole substituent ~589 (estimated) Nitro group for electron-withdrawing effects; pyrazole for heterocyclic diversity Cytotoxic agents, drug discovery

Bioactivity and Pharmacological Potential

  • The target compound’s bromo group may similarly improve target engagement.
  • Sulfonamide Bioisosteres ():
    Sulfonamides are prevalent in drugs like Celecoxib (COX-2 inhibitor) and Sulfadiazine (antibiotic). The 4-methylphenylsulfonyl group in the target compound may confer selectivity for sulfonamide-sensitive targets, such as carbonic anhydrases or tyrosine kinases .

  • Fluorinated analogs () improve metabolic stability and membrane permeability, a strategy used in FDA-approved drugs like Crizotinib .

Biological Activity

Benzenemethanamine, specifically the compound 4-[4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]-N,N-dimethyl- , has garnered attention in recent pharmacological studies due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Research indicates that this compound acts primarily as a Janus kinase (JAK) inhibitor , which plays a significant role in various signaling pathways related to cell proliferation and differentiation. Specifically, it has been shown to modulate the activity of SGK-1 kinase, impacting several cellular processes including apoptosis and immune response regulation .

Key Mechanisms:

  • Inhibition of JAK/STAT Pathway : This pathway is critical for mediating responses to cytokines and growth factors. Inhibition may lead to reduced inflammation and altered immune responses.
  • Autophagy Modulation : Similar compounds have shown the ability to influence autophagy pathways, which are essential for cellular homeostasis and response to stress .

Biological Activity

The biological activity of this compound has been evaluated in various studies:

  • Antiproliferative Activity : In vitro studies have demonstrated that derivatives of similar structures exhibit submicromolar antiproliferative effects against cancer cell lines such as MIA PaCa-2, indicating potential applications in oncology .
  • Metabolic Stability : Compounds with structural similarities showed good metabolic stability, enhancing their viability as therapeutic agents .
  • Impact on mTORC1 Activity : Research has indicated that certain analogs can reduce mTORC1 activity, leading to increased autophagy levels and potential anticancer effects .

Case Studies

Several studies have detailed the effects of compounds related to benzenemethanamine:

StudyFindings
Kharas et al. (2021)Demonstrated that JAK inhibitors can significantly reduce tumor growth in preclinical models .
ACS Chemical Reviews (2019)Discussed the role of pyrrolo[2,3-b]pyridine derivatives in modulating key signaling pathways involved in cancer progression .
PubMed Study (2016)Identified submicromolar antiproliferative activity in similar pyrazole derivatives, suggesting a promising avenue for further research .

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